Welcome to the BenchChem Online Store!
molecular formula C4H6F4O4S B8326700 4-Hydroxy-1,1,2,2-tetrafluorobutane-1-sulfonic acid

4-Hydroxy-1,1,2,2-tetrafluorobutane-1-sulfonic acid

Cat. No. B8326700
M. Wt: 226.15 g/mol
InChI Key: FMWOQCFGKLGVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08900792B2

Procedure details

The solid from above which contained sodium 4-hydroxy-1,1,2,2-tetrafluorobutane-1-sulfonate was extracted with methanol (100 mL) and filtered. The resulting pale yellow solution was passed through a short column (2.5 cm diameter) which was packed with 7.5 cm of Amberlite 120H acid ion exchange resin to give a light brown solution. Additional methanol was used to flush any remaining sulfonic acid. The volatiles were removed under reduced pressure to give a dark brown oil. The yield was 15.453 g, 77% based on starting 4-bromo-3,3,4,4-tetrafluoro-1-butanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]([F:13])([F:12])[C:5]([F:11])([F:10])[S:6]([O-:9])(=[O:8])=[O:7].[Na+].BrC(F)(F)C(F)(F)CCO>CO>[OH:1][CH2:2][CH2:3][C:4]([F:13])([F:12])[C:5]([F:10])([F:11])[S:6]([OH:9])(=[O:7])=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC(C(S(=O)(=O)[O-])(F)F)(F)F.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(CCO)(F)F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with methanol (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a light brown solution
CUSTOM
Type
CUSTOM
Details
to flush any remaining sulfonic acid
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a dark brown oil

Outcomes

Product
Name
Type
Smiles
OCCC(C(S(=O)(=O)O)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.